5-methyl-N-(4-((4-morpholinophenyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide
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Overview
Description
5-methyl-N-(4-((4-morpholinophenyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It contains multiple functional groups, including oxazole and isoxazole rings, which are known for their diverse biological activities. This compound has garnered interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Mechanism of Action
Mode of Action
Based on its structural features, it can be hypothesized that the compound may interact with its targets through a variety of mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification . The presence of the morpholine ring and the oxazole ring in the compound suggests that it may form hydrogen bonds or hydrophobic interactions with its targets, thereby altering their function .
Biochemical Pathways
The compound’s impact on biochemical pathways is currently unknown. Given its complex structure, it is likely that the compound affects multiple pathways. Without knowledge of its specific targets, it is difficult to predict which pathways are affected .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. The compound’s effects will depend on its specific targets and the pathways they are involved in
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the compound’s activity may be affected by the pH of the environment, as changes in pH can alter the compound’s ionization state and, consequently, its interaction with its targets . Similarly, temperature can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(4-((4-morpholinophenyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and isoxazole intermediates, which are then coupled through a series of reactions to form the final compound. Common reagents used in these reactions include various amines, carboxylic acids, and coupling agents. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated reactors and continuous flow systems. Purification steps such as crystallization, distillation, and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(4-((4-morpholinophenyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-methyl-N-(4-((4-morpholinophenyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds containing the oxazole ring, known for their antimicrobial and anticancer properties.
Isoxazole Derivatives: Compounds with the isoxazole ring, often studied for their anti-inflammatory and antiviral activities.
Uniqueness
5-methyl-N-(4-((4-morpholinophenyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide is unique due to its combination of oxazole and isoxazole rings, which confer a distinct set of chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
5-methyl-N-[4-[(4-morpholin-4-ylphenyl)carbamoyl]-1,3-oxazol-2-yl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O5/c1-12-10-15(23-29-12)17(25)22-19-21-16(11-28-19)18(26)20-13-2-4-14(5-3-13)24-6-8-27-9-7-24/h2-5,10-11H,6-9H2,1H3,(H,20,26)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NONIJGBXHXGWGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NC3=CC=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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